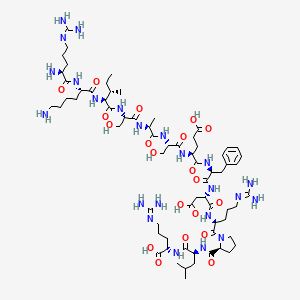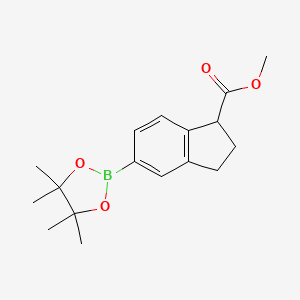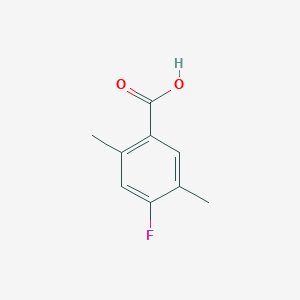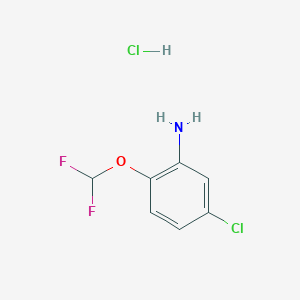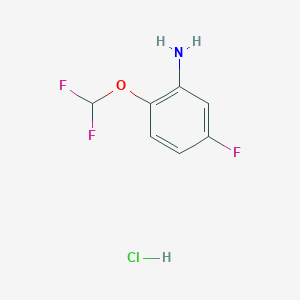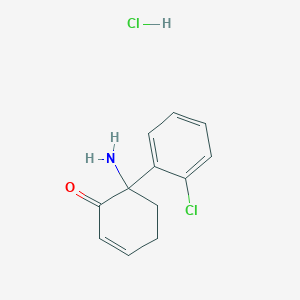
Dehydronorketamine Hydrchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dehydronorketamine Hydrchloride is a useful research compound. Its molecular formula is C12H13Cl2NO and its molecular weight is 258.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Dehydronorketamine (DHNK) is a minor metabolite of ketamine, formed by dehydrogenation of its metabolite norketamine . DHNK has been found to act as a potent and selective negative allosteric modulator of the α7-nicotinic acetylcholine receptor . This receptor plays a crucial role in neurotransmission, particularly in relation to cognitive functions.
Mode of Action
DHNK interacts with its primary target, the α7-nicotinic acetylcholine receptor, by acting as a negative allosteric modulator . This means that DHNK binds to a site on the receptor that is distinct from the primary (orthosteric) site, leading to a change in the receptor’s conformation and reducing its activity .
Biochemical Pathways
The formation of DHNK involves the hepatic biotransformation of ketamine, specifically through the cytochrome P450 system, involving the isoenzymes 3A4 and 2B6 . Ketamine is first demethylated to form the active metabolite norketamine, which is then dehydrogenated to form DHNK . Other minor pathways have been described, including the hydroxylation of the cyclohexanone ring of ketamine and norketamine, and further conjugation with glucuronic acid to increase renal excretion .
Pharmacokinetics
The pharmacokinetics of ketamine and its metabolites, including DHNK, have been described by a seven-compartment model . This model includes two compartments each for ketamine, norketamine, and hydroxynorketamine, and one compartment for DHNK . Significant differences have been found between the pharmacokinetics of the S- and R-ketamine enantiomers, with up to 50% lower clearances for the R-enantiomers .
Result of Action
It has been hypothesized that dhnk, similarly to hydroxynorketamine (hnk), may have the capacity to produce rapid antidepressant effects . This is based on its potent and selective modulation of the α7-nicotinic acetylcholine receptor .
Action Environment
The action, efficacy, and stability of DHNK can be influenced by various environmental factors. For instance, the metabolic pathways involved in the formation of DHNK are subject to individual variability, which can affect the compound’s pharmacokinetics . Furthermore, the compound’s interaction with its target receptor can be influenced by factors such as the presence of other drugs or substances, the individual’s genetic makeup, and physiological conditions .
Biochemical Analysis
Biochemical Properties
Dehydronorketamine Hydrochloride interacts with the α7-nicotinic acetylcholine receptor . This interaction is characterized by its potent and selective negative allosteric modulation . The compound’s biochemical role is primarily linked to this interaction.
Cellular Effects
The cellular effects of Dehydronorketamine Hydrochloride are primarily related to its modulation of the α7-nicotinic acetylcholine receptor . This modulation can influence cell function, potentially impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
Dehydronorketamine Hydrochloride exerts its effects at the molecular level primarily through its interaction with the α7-nicotinic acetylcholine receptor . It acts as a negative allosteric modulator of this receptor, which can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It can be detected 7–10 days after a modest dose of ketamine, suggesting it has a relatively long half-life .
Dosage Effects in Animal Models
It has been found to be inactive in the forced swim test (FST) in mice at doses up to 50 mg/kg .
Metabolic Pathways
Dehydronorketamine Hydrochloride is a minor metabolite of ketamine, formed by dehydrogenation of its metabolite norketamine
Properties
IUPAC Name |
6-amino-6-(2-chlorophenyl)cyclohex-2-en-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO.ClH/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15;/h1-3,5-7H,4,8,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWIJCRGQUZVJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C=C1)(C2=CC=CC=C2Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
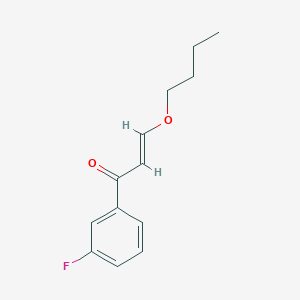
![1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose](/img/structure/B6591550.png)
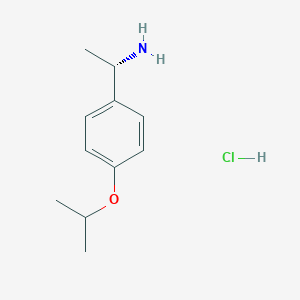
![1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B6591556.png)
![6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591563.png)
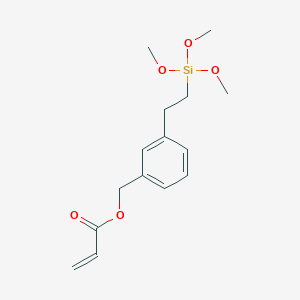
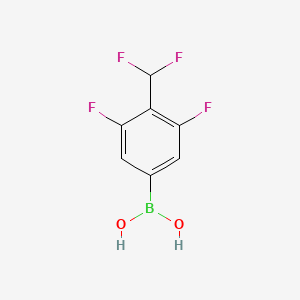
![9,9'-Spirobi[fluoren]-4-ylboronic acid](/img/structure/B6591575.png)
![tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6591581.png)
